L-alanine is one of the most abundant amino acids found in proteins. It is a non-essential amino acid, meaning the body can synthesize it. L-Alanine-3-¹³C has a carbon-13 isotope incorporated at the third position of its carbon backbone (¹³C replaces the usual ¹²C). This isotopic substitution is crucial for various scientific techniques (1: ).
L-alanine-3-¹³C shares the same structure as L-alanine, with a central carbon atom bonded to an amino group (NH₂), a methyl group (CH₃), a carboxylic acid group (COOH), and a hydrogen atom (H). The key feature is the presence of the ¹³C isotope at the third carbon position. This ¹³C has a slightly different magnetic resonance property compared to the usual ¹²C, making it detectable using Nuclear Magnetic Resonance (NMR) spectroscopy (2: ).
L-alanine-3-¹³C participates in the same chemical reactions as L-alanine, including:
The physical and chemical properties of L-alanine-3-¹³C are very similar to those of L-alanine, with some minor differences due to the presence of the ¹³C isotope. Here's available data:
L-Alanine-3-13C is a valuable tool for studying metabolic pathways, particularly those involving alanine metabolism. By incorporating L-Alanine-3-13C into cells or organisms, researchers can track the fate of the labeled carbon atom through various metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to investigate aspects like:
The presence of ¹³C in L-Alanine-3-13C enhances the sensitivity of protein NMR spectroscopy, a technique used to study the structure and dynamics of proteins. The ¹³C nuclei offer a stronger NMR signal compared to ¹²C, the more abundant isotope in natural L-alanine. This improved sensitivity allows researchers to:
L-Alanine-3-13C also finds use in other areas of scientific research, such as: